molecular formula C23H29NO3 B13898926 Alvimopan Metabolite;ADL-08-0011; ADL-08-0011

Alvimopan Metabolite;ADL-08-0011; ADL-08-0011

Cat. No.: B13898926
M. Wt: 367.5 g/mol
InChI Key: KSBSLJKYJXTATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

ADL 08-0011 exerts its effects by binding to the μ-opioid receptor, thereby blocking the receptor’s activity. This antagonistic action prevents the typical effects of opioid agonists, such as endomorphin 1, on the receptor. The compound’s high selectivity for the μ-opioid receptor over κ- and δ-opioid receptors is a key aspect of its mechanism of action .

Comparison with Similar Compounds

ADL 08-0011 is compared with other opioid receptor antagonists such as methylnaltrexone and naltrexone. While methylnaltrexone and naltrexone also act as opioid receptor antagonists, ADL 08-0011 exhibits higher selectivity and affinity for the μ-opioid receptor . This unique property makes it a valuable compound for specific pharmacological studies.

Similar Compounds::
  • Methylnaltrexone
  • Naltrexone
  • Alvimopan (parent compound)
  • TD-1211

Properties

IUPAC Name

2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBSLJKYJXTATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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